Phytolaccoside B

Übersicht

Beschreibung

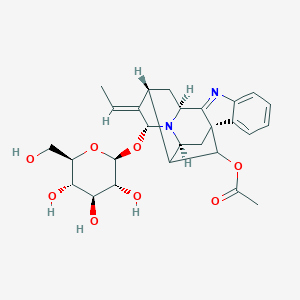

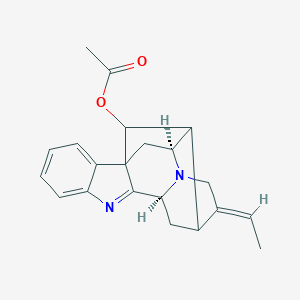

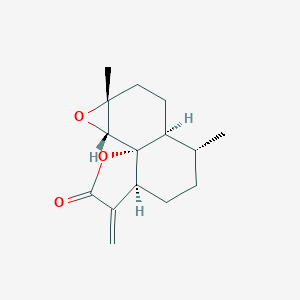

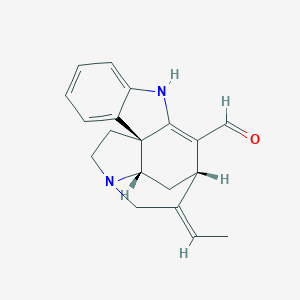

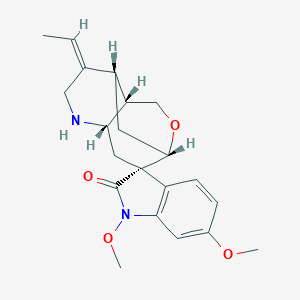

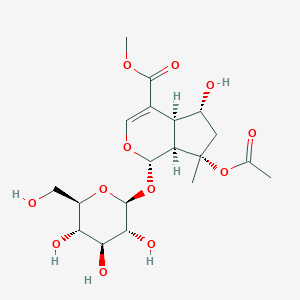

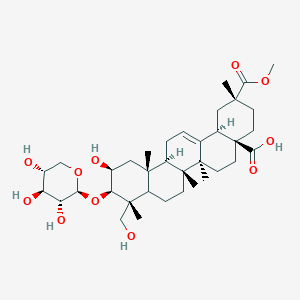

Phytolaccoside B is a chemical compound . It is an antifungal monodesmoside triterpenoid glycoside isolated from berries of Phytolacca tetramera Hauman (Phytolaccaceae) .

Synthesis Analysis

Phytolaccoside B alters the morphology of yeasts and molds . The malformations were similar to those produced by enfumafungin, a known inhibitor of (1–>3)-beta-D-glucan synthase .Molecular Structure Analysis

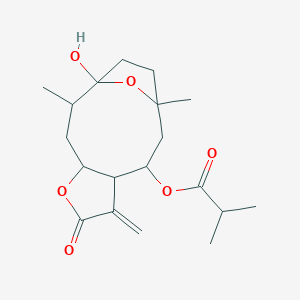

Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Physical And Chemical Properties Analysis

Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Wissenschaftliche Forschungsanwendungen

Developmental Abnormalities and Neurotoxicity Studies

Esculentoside B has been used in studies exploring developmental abnormalities and neurotoxicity . It is considered the main toxic factor in Phytolaccae radix, a perennial herb. The herb’s extracts have various biological properties, making it a potential candidate for the treatment of tumors, edema, and lymphatic stasis . However, the main factors contributing to its toxicity are not clear .

Nephrotoxicity Assessment

Although the study referenced here is about Esculentoside A, it’s worth noting that Esculentoside B might have similar properties . Esculentoside A, a triterpene saponin with the highest concentration isolated from the root of Phytolacca acinose Roxb., was used to induce kidney injury models in vivo and kidney organoids . This suggests that Esculentoside B could potentially be used in similar nephrotoxicity studies.

Lipid Accumulation and Oxidative Stress Studies

Esculentoside B could potentially be used in studies related to lipid accumulation and oxidative stress in hepatocytes . Although the referenced study is about Esculentoside A, it’s plausible that Esculentoside B might have similar properties .

Wirkmechanismus

Target of Action

Esculentoside B, also known as Phytolaccoside B, is a natural product derived from the roots of Phytolacca acinosa Roxb . It has been found to exhibit neurotoxic effects on zebrafish larvae, impairing their central nervous system development . It also inhibits the inflammatory response and has antifungal activity .

Mode of Action

Esculentoside B interacts with its targets in a way that it inhibits the inflammatory response and has antifungal activity . It is neurotoxic to zebrafish larvae, impairing their central nervous system development .

Biochemical Pathways

It has been suggested that it inhibits the inflammatory response through the jnk and downstream nf-κb signaling pathway in lps-triggered murine macrophage raw 2647 cells .

Pharmacokinetics

It is known that it is a natural product derived from the roots of phytolacca acinosa roxb . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The result of Esculentoside B’s action is the inhibition of the inflammatory response and the exhibition of antifungal activity . It is also neurotoxic to zebrafish larvae, impairing their central nervous system development .

Action Environment

It is known that it is a natural product derived from the roots of phytolacca acinosa roxb

Eigenschaften

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21-,22+,23+,24+,25-,26+,27-,28-,31-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVDNKTWPZIJG-ACNZYQHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317034 | |

| Record name | Esculentoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esculentoside B | |

CAS RN |

60820-94-2 | |

| Record name | Esculentoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60820-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity reported for phytolaccoside B?

A1: Phytolaccoside B has demonstrated potent inhibitory activity against agrobacterial plant transformation. This activity was observed in a GUS expression bioassay using extracts from Phytolacca americana callus. [, ]

Q2: Does phytolaccoside B exhibit any antifungal properties?

A2: Yes, research suggests that phytolaccoside B possesses antifungal activity. Studies on Phytolacca tetramera Hauman, revealed that phytolaccoside B alters the morphology of yeasts and molds. It enhances the activity of chitin synthase 1, leading to increased chitin levels and fungal cell wall thickening. []

Q3: What is the mechanism of action for the antifungal activity of phytolaccoside B?

A3: Although its antifungal mechanism is not fully understood, phytolaccoside B does not appear to directly inhibit (1→3)-β-D-glucan synthase, unlike some other antifungal compounds. Instead, it seems to exert its effect by enhancing chitin synthase 1 activity. This leads to an increase in chitin production, a major component of fungal cell walls, ultimately affecting fungal morphology and potentially compromising cell wall integrity. []

Q4: What is known about the structure of phytolaccoside B?

A4: Phytolaccoside B is a triterpene glycoside. It is a monodesmoside, meaning it contains a single sugar moiety attached to the triterpene backbone. The specific structure has been elucidated through spectroscopic analyses including NMR and mass spectrometry. [, , , , ]

Q5: Has phytolaccoside B been found in other plant species besides Phytolacca americana?

A5: Yes, phytolaccoside B has been isolated from other Phytolacca species, including Phytolacca tetramera Hauman, Phytolacca thyrsiflora, and Phytolacca acinosa Roxb. [, , ] This suggests that the compound may play a role in the defense mechanisms of these plants.

Q6: Are there any potential applications for phytolaccoside B based on its biological activities?

A6: The inhibitory activity of phytolaccoside B against agrobacterial plant transformation makes it a promising tool for studying the mechanisms behind plant transformation. It could potentially be used as a biochemical probe to investigate the intricate interactions between Agrobacterium and plant cells during the transformation process. [, ] Furthermore, its antifungal properties might be explored for potential applications in agriculture or medicine, although further research is needed.

Q7: How does phytolaccoside B compare to other known antifungal agents in terms of its mechanism and target?

A7: Unlike some common antifungal agents that target (1→3)-β-D-glucan synthase, phytolaccoside B does not appear to directly inhibit this enzyme. Instead, its antifungal activity is linked to the enhancement of chitin synthase 1 activity and subsequent chitin accumulation in fungal cell walls. [] This distinct mechanism suggests a potential for phytolaccoside B to be effective against fungal strains resistant to conventional antifungals.

Q8: What analytical techniques are commonly employed for the isolation and characterization of phytolaccoside B?

A8: Various techniques are utilized for the isolation and characterization of phytolaccoside B. These include solvent extraction, chromatographic methods like high-speed counter-current chromatography (HSCCC), and spectroscopic analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). []

Q9: Are there any studies investigating the potential toxicity of phytolaccoside B?

A9: While the research primarily focuses on the antifungal and plant transformation inhibitory activities of phytolaccoside B, one study observed fungal membrane damage at the minimum inhibitory concentration (MIC) of phytolaccoside B. [] Further research is needed to thoroughly assess the potential toxicity and safety profile of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.